molecular formula C16H16N2O2S B6522167 6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 951554-14-6

6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6522167
CAS RN: 951554-14-6
M. Wt: 300.4 g/mol
InChI Key: IYBBHPLAAVHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione, otherwise known as 6-MMP, is a synthetically produced chemical compound with a wide range of potential applications and therapeutic uses. 6-MMP is a derivative of benzothiadiazine and is known for its ability to act as a ligand in the formation of metal complexes, which are useful in a variety of scientific and industrial applications. 6-MMP has been studied extensively in recent years and has shown promise in the areas of drug synthesis, biological research, and medical applications.

Scientific Research Applications

6-MMP has a wide range of scientific research applications. It can be used as a ligand in the formation of metal complexes, which can be used as catalysts in organic synthesis. 6-MMP can also be used to synthesize a variety of drugs, such as anti-inflammatory drugs, antibiotics, and anti-depressants. In addition, 6-MMP has been studied for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of 6-MMP is not yet fully understood. It is believed that 6-MMP acts as a ligand in the formation of metal complexes, which can be used as catalysts in organic synthesis. In addition, 6-MMP is believed to bind to certain proteins in the body, which may be involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MMP are not yet fully understood. However, it has been shown to have potential therapeutic effects in the areas of inflammation, pain relief, and depression. In addition, 6-MMP has been studied for its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-MMP in lab experiments is its ease of synthesis. In addition, 6-MMP is relatively inexpensive and can be obtained in large quantities. The main limitation of 6-MMP is its lack of specificity, as it can bind to a variety of proteins in the body.

Future Directions

There are a number of potential future directions for 6-MMP research. These include further studies on its potential use as a drug delivery system, its use in the synthesis of new drugs, and its potential use as an anti-cancer agent. In addition, 6-MMP may be useful in the development of new catalysts for organic synthesis. Finally, further studies may help to elucidate the biochemical and physiological effects of 6-MMP.

Synthesis Methods

6-MMP can be synthesized in a variety of ways. The most common method involves the reaction of 3-methylphenylmethyl chloride with 1,3-dichloro-5,5-dimethylhydantoin in the presence of a base. The reaction yields 6-MMP as the main product with a yield of up to 90%. Other methods of synthesis involve the reaction of 3-methylphenylmethyl chloride with a variety of other reagents, such as sodium borohydride, sodium hydroxide, and potassium hydroxide.

properties

IUPAC Name

6-methyl-4-[(3-methylphenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-4-3-5-14(8-12)10-18-11-17-21(19,20)16-7-6-13(2)9-15(16)18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBBHPLAAVHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NS(=O)(=O)C3=C2C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-(3-methylbenzyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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